REACTION_CXSMILES
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P(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][N+:7]=1[O-].C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[Cl:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][N:7]=1 |f:2.3|
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Name
|
|
Quantity
|
4.2 mL
|
Type
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reactant
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Smiles
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P(Cl)(Cl)Cl
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Name
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|
Quantity
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1.7 g
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Type
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reactant
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Smiles
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ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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maintained at this temperature overnight
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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then poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with chloroform (×2)
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Type
|
WASH
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Details
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The combined organic phase was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |